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Compound of Interest

Compound Name:
2-(4-chlorophenyl)-1,3-thiazole-4-

carboxylic Acid

Cat. No.: B094304 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-chlorophenyl)-1,3-
thiazole-4-carboxylic acid

Introduction
2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant

interest in medicinal and agricultural chemistry. Its molecular architecture, featuring a stable

thiazole ring, a 4-chlorophenyl substituent, and a carboxylic acid functional group, makes it a

versatile synthetic intermediate. The thiazole nucleus is a well-established scaffold in numerous

biologically active compounds, contributing to a wide range of therapeutic effects, including

antimicrobial, anti-inflammatory, and antifungal activities.[1][2]

The physicochemical properties of this molecule are paramount as they directly govern its

behavior in both chemical and biological systems. Parameters such as solubility, acidity (pKa),

and lipophilicity (LogP) are critical determinants of a compound's Absorption, Distribution,

Metabolism, and Excretion (ADME) profile, which is a cornerstone of modern drug discovery.

Understanding these properties is essential for designing effective synthetic routes, developing

robust formulations, and predicting a candidate molecule's ultimate in vivo efficacy and safety.

This guide provides a comprehensive technical overview of the core physicochemical

properties of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid. It is designed to equip

researchers with the foundational knowledge and practical methodologies required to fully

characterize this important chemical entity.
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Compound Identification and Structure
A clear identification of the molecule is the first step in any rigorous scientific investigation. The

fundamental identifiers for 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid are summarized

below.

Identifier Value Source

IUPAC Name
2-(4-chlorophenyl)-1,3-

thiazole-4-carboxylic acid
[3]

CAS Number 17228-98-7 [1][3]

Molecular Formula C₁₀H₆ClNO₂S [1][3]

Molecular Weight 239.68 g/mol [1][3]

Appearance Off-white solid [1]

PubChem CID 673682 [1][3]

Molecular Structure:

The structure consists of a central 1,3-thiazole ring. A 4-chlorophenyl group is attached at the

2-position, and a carboxylic acid group is attached at the 4-position. This arrangement confers

a rigid, largely planar geometry to the core of the molecule.

(Image of 2D and 3D structures can be referenced from PubChem CID 673682)[3]

Spectroscopic Characterization Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. While

specific experimental spectra for this exact compound are not publicly cataloged, its structural

features allow for a reliable prediction of its key spectral signatures.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carboxylic acid group. A

very broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region, overlapping with

C-H stretches. A strong, sharp carbonyl (C=O) stretching absorption should appear around
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1700-1725 cm⁻¹. Additional characteristic peaks include C=N and C=C stretching vibrations

from the thiazole and phenyl rings in the 1400-1600 cm⁻¹ region.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The most downfield signal will be the

acidic proton of the carboxylic acid group, typically appearing as a broad singlet at δ > 10

ppm. The protons on the 4-chlorophenyl ring will present as a pair of doublets in the aromatic

region (δ 7.5-8.2 ppm). A sharp singlet corresponding to the proton at the 5-position of the

thiazole ring is also expected in the aromatic region.[4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbon of the

carboxylic acid will be the most deshielded signal, appearing in the δ 160-185 ppm range.[4]

[6] The carbons of the phenyl and thiazole rings will resonate between δ 120-155 ppm.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to

show a molecular ion peak (M⁺) at m/z 239, corresponding to the nominal mass. The

isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom

(M+2 peak approximately one-third the intensity of the M⁺ peak) and one sulfur atom. A

common fragmentation pathway would be the loss of the carboxyl group (•COOH, 45 Da) or

CO₂ (44 Da).

Core Physicochemical Properties
This section details the most critical physicochemical parameters for drug development and

provides validated protocols for their experimental determination.

Solubility Profile
Expertise & Experience: Solubility is a gatekeeper property. Poor aqueous solubility can halt

the development of an otherwise promising drug candidate due to low bioavailability. For an

acidic compound like this, solubility is highly pH-dependent. It is expected to be poorly soluble

in neutral water but will show significantly enhanced solubility in basic solutions due to the

formation of its water-soluble carboxylate salt.

Quantitative Data: Limited experimental data is available, with one source reporting a solubility

of >36 µg/mL at a physiological pH of 7.4.[3]
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Experimental Protocol: Qualitative Solubility Classification This protocol provides a systematic

way to classify the compound based on its acidic nature.[7][8][9][10]

Preparation: Prepare three test tubes, each containing ~25 mg of the solid compound.

Test 1 (Water): To the first tube, add 1 mL of deionized water. Agitate vigorously. Observe if

the solid dissolves. Most carboxylic acids with significant aromatic character are insoluble in

neutral water.

Test 2 (Aqueous Base): To the second tube, add 1 mL of 5% aqueous sodium hydroxide

(NaOH). Agitate and observe. Dissolution indicates the formation of the sodium carboxylate

salt.

Test 3 (Aqueous Bicarbonate): To the third tube, add 1 mL of 5% aqueous sodium

bicarbonate (NaHCO₃). Agitate and observe carefully. The evolution of carbon dioxide gas

(brisk effervescence) is a definitive positive test for a carboxylic acid and distinguishes it from

less acidic functional groups like phenols.[8][11]

Confirmation: To the clear solution from Test 2 (NaOH), add 5% hydrochloric acid (HCl)

dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate

confirms that the initial dissolution was due to an acid-base reaction.
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Caption: Workflow for solubility-based classification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b094304?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidity (pKa)
Expertise & Experience: The pKa value defines the pH at which the compound exists as a

50:50 mixture of its neutral (protonated) and ionized (deprotonated) forms. For a carboxylic

acid, this equilibrium is crucial. At the low pH of the stomach, it will be predominantly neutral

and more readily absorbed. In the higher pH of the intestine and blood, it will be ionized,

increasing its aqueous solubility. The electron-withdrawing nature of both the chlorophenyl

group and the thiazole ring is expected to stabilize the carboxylate anion, resulting in a lower

pKa (stronger acidity) compared to a simple aliphatic carboxylic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration This is a robust and

widely used method for determining the pKa of ionizable compounds.[12][13]

Sample Preparation: Accurately weigh a precise amount of the compound (e.g., 20-50 mg)

and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g.,

50% ethanol-water) to ensure complete dissolution.

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature

(e.g., 25 °C). Use a calibrated pH electrode and a micro-burette filled with a standardized

titrant (e.g., 0.1 M NaOH).

Titration: Begin stirring the solution and record the initial pH. Add the NaOH titrant in small,

precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize

before recording the value and the total volume of titrant added.

Data Analysis: Continue the titration well past the equivalence point. Plot the pH (y-axis)

versus the volume of NaOH added (x-axis) to generate a titration curve.

pKa Calculation: The pKa is the pH at the half-equivalence point (the point where half of the

acid has been neutralized). This can be determined from the first derivative of the titration

curve, where the peak indicates the equivalence point.
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Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the

partition coefficient (LogP). It is a critical parameter that influences a drug's ability to cross cell

membranes, bind to plasma proteins, and interact with metabolic enzymes. A balanced LogP is

often sought; too low, and the molecule may not cross membranes; too high, and it may have

poor aqueous solubility or be rapidly metabolized. For thiazole derivatives, LogP values are

frequently studied to optimize their pharmacokinetic profiles.[14][15]

Computational Prediction: Numerous software packages can predict LogP values. While these

are estimates, they provide valuable guidance. For a structurally similar compound, 2-[(3-

chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid, a calculated LogP of 3.09 is reported,

suggesting moderate lipophilicity.[16]

Experimental Approach: Shake-Flask Method (Principle) The gold-standard method involves

partitioning the compound between two immiscible liquids, typically n-octanol and water.

A known concentration of the compound is dissolved in one of the phases (e.g., water

saturated with octanol).

An equal volume of the second phase (e.g., octanol saturated with water) is added.

The mixture is shaken vigorously to allow the compound to partition between the two layers

until equilibrium is reached.
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The layers are separated, and the concentration of the compound in each layer is measured

(e.g., by UV-Vis spectroscopy or HPLC).

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase.

Melting Point (MP)
Expertise & Experience: The melting point is a fundamental physical property used for both

identification and as a sensitive indicator of purity.[17] A pure crystalline solid will exhibit a

sharp, well-defined melting point range (typically < 1 °C). Impurities disrupt the crystal lattice,

leading to a depression of the melting point and a broadening of the melting range.[18][19]

Heterocyclic carboxylic acids with nitrogen atoms often have relatively high melting points due

to strong intermolecular hydrogen bonding.[20]

Experimental Protocol: Capillary Melting Point Determination This method provides an accurate

and reproducible measurement of the melting point range.[17][18]

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small

amount (2-3 mm height) into a glass capillary tube and pack it down firmly.

Preliminary Measurement: Place the capillary in a melting point apparatus and heat rapidly

(10-20 °C/min) to determine an approximate melting temperature.

Accurate Measurement: Allow the apparatus to cool. Using a new sample, heat rapidly to

about 20 °C below the approximate melting point found in step 2.

Slow Heating: Decrease the heating rate to 1-2 °C/min.

Record Range: Carefully observe the sample. Record the temperature at which the first drop

of liquid appears (onset of melting) and the temperature at which the last solid crystal

disappears (completion of melting). This is the melting point range.

Validation: Repeat the accurate measurement at least once to ensure reproducibility.

Thermal Stability
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Expertise & Experience: Assessing thermal stability is crucial for determining appropriate

storage conditions and for understanding potential degradation pathways during manufacturing

processes like milling or heating. Differential Scanning Calorimetry (DSC) and

Thermogravimetric Analysis (TGA) are the primary techniques used.[21][22]

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out

of a sample as it is heated. It will show a sharp endothermic peak corresponding to the

melting of the compound. At higher temperatures, exothermic peaks may indicate

decomposition.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a

function of temperature. For this compound, the TGA curve would likely show a stable mass

until the melting/decomposition temperature is reached, followed by a significant mass loss

corresponding to the volatilization and decomposition of the molecule.

The compound is expected to be a thermally stable solid at ambient temperatures, but will

decompose at elevated temperatures, likely initiating with decarboxylation.

Summary and Applications
The physicochemical properties of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid define it

as a moderately lipophilic, crystalline solid with a distinct acidic character. These features are

key to its utility as a molecular building block.
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Property
Expected Characteristic /
Method

Significance

Solubility
Poor in water; soluble in

aqueous base

pH-dependent; crucial for

formulation

Acidity (pKa)
Moderately acidic

(potentiometric titration)

Governs ionization state,

absorption, solubility

Lipophilicity (LogP)
Moderate

(computational/shake-flask)

Influences membrane

permeability and ADME

Melting Point
High, sharp range for pure

solid (capillary method)
Indicator of identity and purity

Thermal Stability
Stable at RT; decomposes

upon heating (DSC/TGA)

Defines storage and handling

conditions

This compound serves as a key intermediate in the synthesis of a variety of target molecules in

both the pharmaceutical and agricultural sectors. The presence of the carboxylic acid provides

a convenient handle for further chemical modification, such as amide bond formation, while the

chlorophenyl and thiazole moieties contribute to the biological activity profiles of the final

products, which include potential anti-inflammatory and antimicrobial agents.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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